1-(Pyrimidin-2-yl)imidazolidin-2-one
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Overview
Description
1-(Pyrimidin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrimidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . This reaction typically occurs in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as the use of carbon dioxide as a carbonyl source, are common practices to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized to create complex molecules with potential biological activity .
Scientific Research Applications
1-(Pyrimidin-2-yl)imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: Lacks the pyrimidine ring, making it less versatile in certain applications.
Benzimidazolidin-2-one: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Pyrimidin-2-yl derivatives: Compounds with only the pyrimidine ring, which may have different reactivity and biological activity compared to the imidazolidinone derivatives.
The uniqueness of this compound lies in its dual-ring structure, which provides a combination of properties from both pyrimidine and imidazolidinone, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
53159-74-3 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-pyrimidin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O/c12-7-10-4-5-11(7)6-8-2-1-3-9-6/h1-3H,4-5H2,(H,10,12) |
InChI Key |
JQNKNJCSTPSZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=CC=N2 |
Origin of Product |
United States |
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